molecular formula C8H13NO2 B1500766 1-Methyl-2-oxoazepane-3-carbaldehyde CAS No. 72740-36-4

1-Methyl-2-oxoazepane-3-carbaldehyde

Cat. No. B1500766
CAS RN: 72740-36-4
M. Wt: 155.19 g/mol
InChI Key: HSPAARAHYPTIRW-UHFFFAOYSA-N
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Description

1-Methyl-2-oxoazepane-3-carbaldehyde is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H13NO2 . The InChI code for this compound is 1S/C8H13NO2/c1-9-5-3-2-4-7(6-10)8(9)11/h6-7H,2-5H2,1H3 .

Scientific Research Applications

Supramolecular Chemistry

Research on coordination compounds, such as the study by Giannopoulos et al. (2014), highlights the use of ligands similar to "1-Methyl-2-oxoazepane-3-carbaldehyde" in forming high nuclearity clusters. These clusters exhibit single-molecule magnetic behavior, indicating potential applications in magnetic materials and quantum computing (Giannopoulos et al., 2014).

Synthetic Chemistry

Alcaide and Almendros (2002) review the utility of 4-oxoazetidine-2-carbaldehydes in synthetic chemistry, noting their dual reactivity that makes them valuable for creating a wide range of biologically relevant compounds, including α-amino acids and complex natural products. This demonstrates the versatility of similar oxo-carbaldehyde compounds in synthesizing substances of biological interest (Alcaide & Almendros, 2002).

Medicinal Chemistry

Research on novel synthetic pathways, such as the synthesis of α-formylated N-heterocycles by Wang et al. (2018), illustrates the potential of compounds with aldehyde groups in drug discovery and development. Their study showcases an oxidative ring contraction strategy, which could be relevant for the design of new pharmaceuticals (Wang et al., 2018).

Material Science

The work by Hangarge et al. (2002) on Knoevenagel condensation reactions in ionic liquids presents an environmentally friendly synthesis approach that could be applied in material science for the creation of novel materials and polymers. This indicates the role of similar aldehyde compounds in green chemistry and sustainable materials development (Hangarge et al., 2002).

properties

IUPAC Name

1-methyl-2-oxoazepane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-3-2-4-7(6-10)8(9)11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPAARAHYPTIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665504
Record name 1-Methyl-2-oxoazepane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72740-36-4
Record name 1-Methyl-2-oxoazepane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxoazepane-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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